N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a phenyl group and a 4-methoxyphenethyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asCathepsin S . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.
Mode of Action
It’s suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner .
Biochemical Pathways
Compounds with similar structures have been found to regulate energy homeostasis and o-glcnacylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke .
Pharmacokinetics
Similar compounds have been found to have a molecular weight of around 3915442 , which could potentially influence its bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide typically involves the reaction of 4-methoxyphenethylamine with 2-phenylmorpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenethyl-2-phenylmorpholine-4-carboxamide.
Reduction: Formation of N-(4-methoxyphenethyl)-2-phenylmorpholine-4-amine.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenethyl)-3-phenylmorpholine-4-carboxamide
- N-(4-hydroxyphenethyl)-2-phenylmorpholine-4-carboxamide
- N-(4-methoxyphenethyl)-2-phenylpiperidine-4-carboxamide
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-7-16(8-10-18)11-12-21-20(23)22-13-14-25-19(15-22)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERDJQAREKLBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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